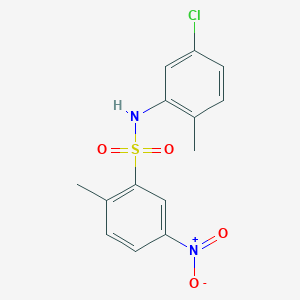![molecular formula C19H16N4O3 B4084329 3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4084329.png)
3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide
Vue d'ensemble
Description
3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 3-NP and is known for its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-NP involves the inhibition of mitochondrial complex II, which leads to the production of reactive oxygen species and subsequent oxidative damage. This ultimately results in the selective striatal lesions observed in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-NP are well documented. The compound has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. In animal models, 3-NP has been shown to cause selective striatal lesions, which mimic the symptoms of Huntington's disease in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using 3-NP in lab experiments is its ability to induce selective striatal lesions in animal models. This allows researchers to study the underlying mechanisms of neurodegenerative diseases such as Huntington's disease. However, one of the limitations of using 3-NP is its potential toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 3-NP. One area of interest is the development of new treatments for neurodegenerative diseases such as Huntington's disease. Researchers are also interested in studying the potential applications of 3-NP in other areas of research, such as cancer and inflammation. Additionally, new synthesis methods and purification techniques may be developed to improve the efficiency and safety of working with 3-NP in the lab.
In conclusion, 3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide is a unique chemical compound with potential applications in scientific research. Its ability to induce selective striatal lesions in animal models has made it a valuable tool for studying the underlying mechanisms of neurodegenerative diseases such as Huntington's disease. While there are limitations to using 3-NP in lab experiments, there are many potential future directions for research involving this compound.
Applications De Recherche Scientifique
3-NP has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of neurodegenerative diseases, such as Huntington's disease. 3-NP has been shown to induce selective striatal lesions in animal models, which mimic the symptoms of Huntington's disease in humans. This has allowed researchers to study the underlying mechanisms of the disease and develop potential treatments.
Propriétés
IUPAC Name |
3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(22-16-6-2-1-3-7-16)15-8-9-17(18(11-15)23(25)26)21-13-14-5-4-10-20-12-14/h1-12,21H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYMTOACRCRDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethyl-4-[(3-nitrophenyl)carbonothioyl]morpholine](/img/structure/B4084247.png)
![N-ethyl-4-methoxy-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B4084255.png)

![3-benzyl-5-ethyl-5-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B4084265.png)
![1-(4-methoxyphenyl)-3-[(4,6,7-trimethyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4084286.png)
![3-cyclobutyl-5-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4084291.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B4084293.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4084312.png)

![6-amino-3-(2,5-dimethoxyphenyl)-4-(2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084319.png)
![3-[(3-chlorophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanone](/img/structure/B4084320.png)
![ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4084328.png)

